![molecular formula C14H18CuN8O4 B098983 bis-(Ethylenediamine)copper bis[dicyanoaurate] CAS No. 18974-18-0](/img/structure/B98983.png)
bis-(Ethylenediamine)copper bis[dicyanoaurate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis-(Ethylenediamine)copper bis[dicyanoaurate] is a coordination compound that involves copper, ethylenediamine, gold, and cyanide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper bis(ethylenediamine) gold cyanide typically involves the reaction of gold cyanide with a copper-ethylenediamine complex. The reaction conditions often include a controlled pH, temperature, and the presence of specific catalysts to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of thiosulfate as a leaching agent in the presence of copper and ethylenediamine has been explored as an environmentally friendly alternative to traditional cyanidation methods .
Análisis De Reacciones Químicas
Types of Reactions
bis-(Ethylenediamine)copper bis[dicyanoaurate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper and gold.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other reduced states.
Substitution: Ligand substitution reactions can occur, where ethylenediamine or cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation states of copper and gold, while reduction may yield elemental gold and copper .
Aplicaciones Científicas De Investigación
bis-(Ethylenediamine)copper bis[dicyanoaurate] has several scientific research applications:
Chemistry: It is used in studies related to coordination chemistry and the development of new gold extraction methods.
Biology: Research into its potential biological effects and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in cancer treatment, are being explored.
Industry: Its use in environmentally friendly gold extraction processes is of significant interest.
Mecanismo De Acción
The mechanism by which copper bis(ethylenediamine) gold cyanide exerts its effects involves the coordination of copper and gold ions with ethylenediamine and cyanide ligands. This coordination stabilizes the compound and facilitates its interactions with other molecules. The molecular targets and pathways involved include the formation of stable complexes with gold, which can be leveraged in gold extraction processes .
Comparación Con Compuestos Similares
Similar Compounds
Copper-ammonia-thiosulfate: This compound is similar in its use for gold extraction but involves ammonia instead of ethylenediamine.
Copper-malic acid-thiosulfate: Another alternative that uses malic acid as a ligand instead of ethylenediamine.
Uniqueness
bis-(Ethylenediamine)copper bis[dicyanoaurate] is unique due to its stability and efficiency in gold extraction processes. The use of ethylenediamine instead of ammonia or malic acid provides distinct advantages in terms of stability and reduced reagent consumption .
Propiedades
Número CAS |
18974-18-0 |
|---|---|
Fórmula molecular |
C14H18CuN8O4 |
Peso molecular |
681.75 g/mol |
Nombre IUPAC |
copper;ethane-1,2-diamine;gold(1+);tetracyanide |
InChI |
InChI=1S/2C2H8N2.4CN.2Au.Cu/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
Clave InChI |
WVTUTXCVRWBLMV-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Cu+2].[Au+].[Au+] |
Key on ui other cas no. |
18974-18-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


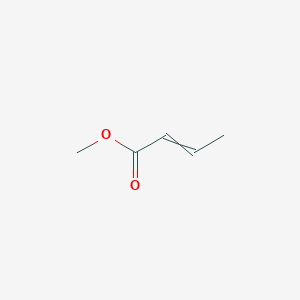

![1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE](/img/structure/B98907.png)
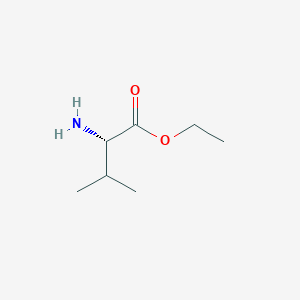
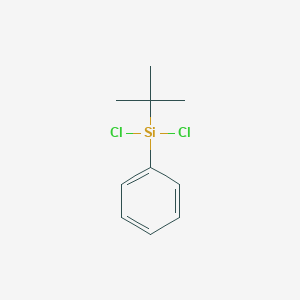
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
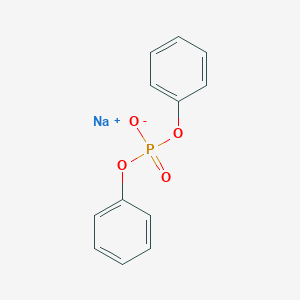
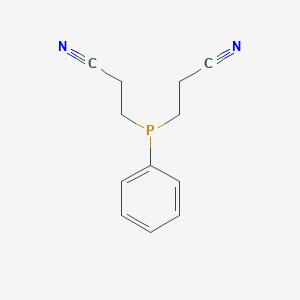
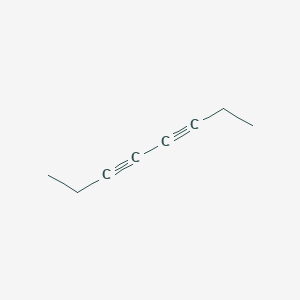

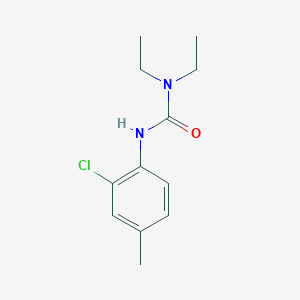
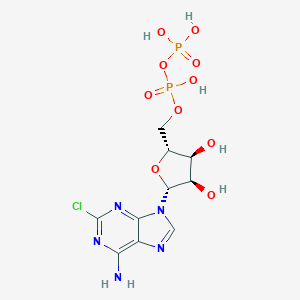

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
